Aripiprazole Related Compound B

Description

Official Pharmacopoeial Designations

Aripiprazole (B633) Related Compound B is officially recognized by the United States Pharmacopeia (USP), which provides a reference standard for its identification and quantification. pharmaffiliates.com While the European Pharmacopoeia (EP) also lists several impurities for aripiprazole, the designation "Related Compound B" is specifically a USP term. The compound is chemically known as 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one or 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. pharmaffiliates.comsynzeal.comchemicea.comsynthinkchemicals.comdaicelpharmastandards.comsigmaaldrich.comusp.org

Below is a table summarizing the key nomenclature details for Aripiprazole Related Compound B.

| Identification Attribute | Detail |

| USP Designation | This compound |

| Chemical Name | 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one |

| Synonyms | 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, Aripiprazole Hydroxybutoxyquinoline Impurity |

| CAS Number | 889443-20-3 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

Structural Relationship to Aripiprazole Parent Compound

This compound is a direct precursor and a key structural fragment of the aripiprazole molecule. nih.govresearchgate.net The synthesis of aripiprazole involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to form an intermediate, which is then coupled with 1-(2,3-dichlorophenyl)piperazine (B491241). nih.gov this compound, being 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one, represents the quinolinone core of aripiprazole with the butoxy side chain attached at the 7th position. The terminal hydroxyl group of this side chain is the reactive site for the subsequent attachment of the dichlorophenylpiperazine moiety to form the final aripiprazole drug substance.

The structural comparison is detailed in the table below.

| Compound | Chemical Structure | Key Structural Features |

| Aripiprazole | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | Quinolinone core, butoxy spacer, and a dichlorophenylpiperazine group. nih.govnih.gov |

| This compound | 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | Quinolinone core with a 4-hydroxybutoxy side chain. synzeal.comsynthinkchemicals.com |

Classification as a Process-Related or Degradation Impurity

This compound is classified as a process-related impurity. researchgate.netsynthinkchemicals.com Process-related impurities are substances that are formed during the manufacturing process and may include unreacted starting materials, intermediates, or by-products of side reactions. Given that this compound is a key intermediate in the synthesis of aripiprazole, its presence in the final active pharmaceutical ingredient (API) is typically due to an incomplete reaction or inadequate purification. nih.govresearchgate.net

In contrast, degradation impurities are formed when the drug substance degrades over time due to exposure to factors such as light, heat, or humidity. While aripiprazole has known degradation products, this compound is not primarily categorized as such. researchgate.net Its control and monitoring are crucial during the synthesis and purification stages to ensure the quality and purity of the final aripiprazole product.

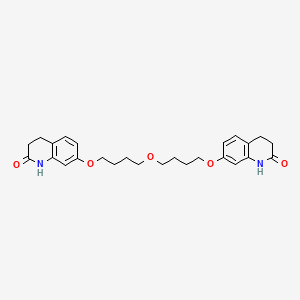

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPKMXWZSADJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424858-02-5 | |

| Record name | 7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424858025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7'-((OXYBIS(BUTANE-4,1-DIYL))BIS(OXY))BIS(3,4-DIHYDROQUINOLIN-2(1H)-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9ZEV5PJY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in separating Aripiprazole (B633) Related Compound B from the active pharmaceutical ingredient (API), Aripiprazole, and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods due to their high resolution and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of robust HPLC and UPLC methods is crucial for the accurate quantification of Aripiprazole Related Compound B. These methods are designed to be stability-indicating, meaning they can separate the compound from degradation products that may form under various stress conditions. ceon.rsscholarsresearchlibrary.com

The choice of stationary and mobile phases is critical for achieving the desired separation.

Stationary Phase: Reversed-phase columns are predominantly used. The most common stationary phases include C18 and C8 columns. For instance, a Zorbax SB-C18 column (150 mm x 4.6 mm, 5 µm particle size) has been successfully used for the separation of aripiprazole and its impurities. lew.roresearchgate.net Another study utilized a Phenomenex Luna® C18 column (250 x 4.6 mm, 5.0 μm particle size). akjournals.com For UPLC methods, columns with smaller particle sizes, such as a C8 column (50×2.1mm, 1.7 μm particle size), are employed to achieve faster analysis times and higher efficiency. nih.govnih.govresearchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. The composition is optimized to achieve the best resolution between Aripiprazole and this compound. Common organic modifiers include acetonitrile (B52724) and methanol (B129727). nih.govlew.ro The aqueous phase is often a buffer solution, such as phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297), with the pH adjusted to ensure optimal separation and peak shape. researchgate.netakjournals.com For example, one method uses a mobile phase of acetonitrile and 20 mM ammonium acetate (90:10, v/v). nih.govnih.gov Another employs a gradient elution with a mobile phase consisting of 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in methanol. scholarsresearchlibrary.com Isocratic elution, where the mobile phase composition remains constant, is also utilized in some methods. nih.govlew.roresearchgate.net

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| HPLC | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) | Methanol : water : orthophosphoric acid (isocratic) | 1.5 mL/min | lew.roresearchgate.net |

| HPLC | Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 μm) | Gradient of phosphate buffer (pH 3.0) and acetonitrile | 1.0 mL/min | akjournals.com |

| UPLC | C8 (50×2.1mm, 1.7 μm) | Acetonitrile : 20 mM ammonium acetate (90:10, v/v) (isocratic) | 0.250 mL/min | nih.govnih.govresearchgate.net |

| HPLC | Zorbax C18 (150 x 4.6 mm, 5 micron) | Gradient of 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in Methanol | Not Specified | scholarsresearchlibrary.com |

Ultraviolet (UV) and Diode Array Detectors (DAD) are the most common detection modalities for the quantification of this compound.

UV/DAD Detection: The selection of the detection wavelength is critical for sensitivity and specificity. While Aripiprazole is often detected at around 254 nm, a different wavelength may be chosen for its impurities to achieve better sensitivity. lew.roresearchgate.net For instance, in one method, impurities were detected at 224 nm for improved sensitivity, while Aripiprazole was monitored at 254 nm. lew.roresearchgate.net Other studies have used detection wavelengths of 215 nm and 240 nm. nih.govakjournals.com A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. lew.ro

| Detector | Wavelength for this compound | Wavelength for Aripiprazole | Reference |

|---|---|---|---|

| DAD | 224 nm | 254 nm | lew.roresearchgate.net |

| DAD | 215 nm | akjournals.com | |

| UV | 240 nm | nih.gov |

Gas Chromatography (GC) Applications

While HPLC and UPLC are the primary techniques for analyzing Aripiprazole and its related compounds, Gas Chromatography (GC) has also been explored, particularly when coupled with a mass spectrometer (GC-MS). However, the application of GC for this compound is less common. This is likely due to the compound's relatively high molecular weight and polarity, which can make it less suitable for direct GC analysis without derivatization. One study developed a GC-MS method for the detection of aripiprazole and its main metabolite in plasma, which required a derivatization step. nih.gov

Hyphenated Techniques for Structural Elucidation and Quantification

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the definitive structural elucidation and sensitive quantification of impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

LC-MS and its high-resolution variant, LC-QToF-MS, are powerful tools in impurity profiling.

LC-MS: This technique provides molecular weight information, which is a critical piece of data for identifying unknown impurities. Several LC-MS methods have been reported for the identification of degradation products of aripiprazole. lew.ro LC-MS/MS, which involves further fragmentation of the molecular ion, provides structural information that aids in the definitive identification of the compound. nih.gov

LC-QToF-MS: This high-resolution mass spectrometry technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. This level of detail is often sufficient for unambiguous structure elucidation, especially when combined with other spectroscopic data.

These advanced analytical methods play a crucial role in ensuring the quality and safety of aripiprazole drug products by enabling the precise control of impurities such as this compound.

Validation of Analytical Methods for this compound

Validation of analytical methods is essential to ensure they are suitable for their intended purpose. For this compound, methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, detection limits, precision, accuracy, and robustness. scholarsresearchlibrary.comakjournals.comresearchgate.netakjournals.comceon.rs

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities or the active pharmaceutical ingredient (API). In the context of this compound, specificity is typically demonstrated using High-Performance Liquid Chromatography (HPLC).

Developed RP-LC methods have shown the ability to separate this compound (often denoted as Imp-B) from aripiprazole and other known impurities like Imp-A, Imp-C, and Imp-D. scholarsresearchlibrary.com The selectivity of the method is confirmed by achieving a minimum resolution of 2.0 between any two adjacent peaks, ensuring that each compound's signal is distinct and free from interference. scholarsresearchlibrary.com Peak purity tests, often conducted using a photodiode array (PDA) detector, are also employed to confirm the homogeneity of the analyte peak, further establishing the method's specificity. scholarsresearchlibrary.com In validation studies, the separation of aripiprazole from a larger number of its impurities (up to nine) has been successfully achieved, with satisfactory resolution between all compounds. akjournals.comresearchgate.net

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. For this compound, linearity is established by preparing a series of solutions at different concentrations and analyzing them.

Studies have shown excellent linearity for this compound and other impurities over concentration ranges typically starting from the Limit of Quantification (LOQ) up to 200% of the specification level (e.g., 0.25%). scholarsresearchlibrary.comakjournals.com The relationship between peak area and concentration is evaluated using least-squares linear regression analysis. A high correlation coefficient (R²) is indicative of a strong linear relationship. scholarsresearchlibrary.comnih.gov

Table 1: Linearity Data for this compound This table is interactive. You can sort and filter the data.

| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source |

|---|---|---|

| LOQ to 2.5 | > 0.995 | scholarsresearchlibrary.com |

| 0.05 - 2.5 | Not specified, but regression equations provided | akjournals.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for methods designed to control impurities at very low levels.

For this compound (Imp-B), the LOD and LOQ have been established at low percentages relative to the API concentration, demonstrating the high sensitivity of the developed analytical methods. scholarsresearchlibrary.com These limits are typically determined by analyzing a series of diluted solutions and are often confirmed by evaluating the signal-to-noise (S/N) ratio, where an S/N of approximately 3:1 is acceptable for LOD and 10:1 for LOQ. akjournals.com

Table 2: LOD and LOQ Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Value (% of API) | Value (µg/mL) | Method | Source |

|---|---|---|---|---|

| LOD | 0.01% | Not specified | RP-LC | scholarsresearchlibrary.com |

| LOQ | 0.02% | Not specified | RP-LC | scholarsresearchlibrary.com |

| LOQ | 0.004–0.025% | 0.018 to 0.126 | HPLC | akjournals.com |

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the test results to the true value.

Precision is evaluated at different levels: repeatability (method precision), intermediate precision (assessing variations within a laboratory, e.g., different analysts or instruments), and reproducibility. For this compound, the relative standard deviation (%RSD) of the peak area is calculated. Studies report %RSD values well within acceptable limits, often below 2%, indicating good precision. scholarsresearchlibrary.com

Accuracy is typically determined through recovery studies. This involves spiking a sample with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage of the impurity that is recovered is then calculated. High recovery rates demonstrate the accuracy of the method. scholarsresearchlibrary.comnih.gov

Table 3: Precision and Accuracy Data for this compound (Imp-B) This table is interactive. You can sort and filter the data.

| Validation Parameter | Measurement | Result | Source |

|---|---|---|---|

| Method Precision | %RSD | < 1.49% | scholarsresearchlibrary.com |

| Intermediate Precision | %RSD | < 1.21% | scholarsresearchlibrary.com |

| Accuracy (Recovery) | % Recovery | 100.87% | scholarsresearchlibrary.com |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods analyzing this compound, robustness is evaluated by intentionally altering parameters such as:

Mobile phase composition and pH scholarsresearchlibrary.comnih.gov

Flow rate scholarsresearchlibrary.comnih.gov

Column temperature scholarsresearchlibrary.com

Different column lots nih.gov

The method is considered robust if the resolution between critical peak pairs (like aripiprazole and its impurities) remains greater than 2.0 and other system suitability criteria are met despite these changes. scholarsresearchlibrary.com Studies have confirmed that the analytical methods for aripiprazole and its impurities, including Compound B, are robust, showing no significant impact on the results when subjected to these minor variations. scholarsresearchlibrary.comnih.gov

Impurity Profiling and Quality Control Strategies for Aripiprazole Drug Substance

Identification of Aripiprazole (B633) Related Compound B in Commercial Batches

Aripiprazole Related Compound B is chemically identified as 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone. synzeal.comsynthinkchemicals.com Its presence in commercial batches of aripiprazole is primarily detected and identified using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govakjournals.com

Impurities in aripiprazole can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or chemical reactions during manufacturing and storage. For instance, during the synthesis of aripiprazole, which involves the coupling of 1-(2,3-dichlorophenyl)piperazine (B491241) with a 7-substituted derivative of 3,4-dihydroquinolin-2(1H)-one, various related substances can be formed. ijpsr.comresearchgate.net

Analytical methods like reversed-phase HPLC with UV detection are developed to separate aripiprazole from its related impurities, including Compound B. researchgate.netlew.ro In these methods, the identification of this compound is confirmed by comparing the retention time of the peak in a sample chromatogram to that of a qualified reference standard. sigmaaldrich.com The use of photodiode array (PDA) detectors further aids in the identification by comparing the UV spectra of the impurity peak with the reference standard. nih.gov

Quantitative Assessment of this compound Levels

Accurate quantification of this compound is crucial to ensure that its level remains within acceptable limits. Validated, stability-indicating HPLC methods are the primary tools for this quantitative assessment. researchgate.netlew.ro

A reversed-phase HPLC method using a C18 column and a mobile phase typically consisting of a mixture of organic solvents (like methanol (B129727) or acetonitrile) and an aqueous buffer is commonly employed. akjournals.comlew.ro Detection is often carried out using a Diode-Array Detector (DAD), which allows for sensitive detection at specific wavelengths. For instance, while aripiprazole can be detected at 254 nm, its impurities might be detected at a different wavelength, such as 224 nm, to achieve better sensitivity. lew.ro

The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and sensitivity. akjournals.com The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to ensure the method can detect and accurately quantify very low levels of the impurity. akjournals.comlew.ro One study reported LOD values for aripiprazole impurities ranging from 0.005 to 0.038 μg/mL and LOQ values from 0.018 to 0.126 μg/mL, demonstrating the high sensitivity of the developed methods. akjournals.com The accuracy of these methods is confirmed by recovery studies, with recovery values for impurities typically ranging between 92.75% and 108.79%. lew.ro

Table 1: HPLC Method Parameters for Aripiprazole Impurity Analysis

| Parameter | Details |

|---|---|

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) lew.ro |

| Mobile Phase | Methanol : Water : Orthophosphoric Acid lew.ro |

| Flow Rate | 1.5 mL/min lew.ro |

| Column Temperature | 40°C lew.ro |

| Injection Volume | 20 µL lew.ro |

| Detection (Aripiprazole) | 254 nm lew.ro |

| Detection (Impurities) | 224 nm lew.ro |

Establishment of Acceptance Criteria and Specification Limits for this compound

Regulatory authorities require strict control over impurities in drug substances. Acceptance criteria and specification limits for known and unknown impurities are established based on regulatory guidelines and safety data. The United States Pharmacopeia (USP) provides a monograph for aripiprazole which includes tests for related substances. sigmaaldrich.com

For aripiprazole, the general acceptance criteria for the assay of the active substance itself is typically between 98.0% and 102.0% on a dried basis. sigmaaldrich.com The limits for impurities are set much lower. For instance, some analytical methods are developed with the aim to control each impurity to a maximum accepted level of 0.15% relative to the aripiprazole content. lew.ro The calculation for the percentage of an impurity is generally determined by comparing the peak response of the impurity to the peak response of the main compound in the chromatogram, often using a relative response factor (F) if the impurity's response differs from that of the API. sigmaaldrich.com

Formula for Impurity Calculation: Percentage of Impurity = (ri / rU) × (1 / F) × 100 Where:

ri = peak response of the individual impurity

rU = peak response of aripiprazole

F = relative response factor sigmaaldrich.com

These stringent limits ensure that the potential risks associated with the impurity are minimized.

Development of Reference Standards for Analytical Applications

The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of impurities. synthinkchemicals.com For this compound, certified reference materials (CRMs) are developed and made commercially available by various suppliers. synzeal.comsigmaaldrich.comusp.orgsigmaaldrich.com

These reference standards are essential for several analytical applications, including:

Pharmaceutical release testing sigmaaldrich.com

Analytical method development and validation synzeal.comsynzeal.com

Quality control (QC) applications synzeal.com

Forced degradation studies and impurity identification synthinkchemicals.com

These standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their identity, purity, and traceability. sigmaaldrich.comsigmaaldrich.com They are supplied with a Certificate of Analysis (CoA) that provides detailed characterization data, which is crucial for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com The use of these well-characterized reference standards ensures the reliability and reproducibility of analytical results across different laboratories and manufacturing sites. synthinkchemicals.com

Table 2: Properties of this compound Reference Standard

| Property | Value |

|---|---|

| Chemical Name | 3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone synzeal.com |

| CAS Number | 889443-20-3 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₇NO₃ usp.org |

| Molecular Weight | 235.28 sigmaaldrich.com |

| Typical Application | Pharmaceutical secondary standard for QC sigmaaldrich.com |

Impact of Process Modifications on Impurity Profile

The manufacturing process of aripiprazole can significantly influence the impurity profile of the final drug substance. Side reactions or the presence of impurities in starting materials can lead to the formation of various related compounds, including this compound. akjournals.comijpsr.com

For example, the synthesis of aripiprazole often involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride. ijpsr.com Variations in reaction conditions, such as temperature, reaction time, and the quality of raw materials, can lead to the formation of different impurities. Therefore, any modification to the synthetic route or process parameters requires a thorough re-evaluation of the impurity profile.

Process development studies aim to optimize reaction conditions to minimize the formation of impurities. This involves identifying potential by-products and understanding their formation pathways. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also conducted to identify potential degradation products that could form during storage. researchgate.netresearchgate.net The insights gained from these studies help in implementing appropriate controls throughout the manufacturing process to ensure the consistent quality and purity of the aripiprazole drug substance.

Stability Studies and Degradation Behavior of Aripiprazole Impurities

Forced Degradation Studies of Aripiprazole (B633) and Concurrent Monitoring of Related Compound B

Forced degradation studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate the specificity of analytical methods designed to monitor the stability of drug substances. ceon.rs These studies involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress to provoke degradation and identify the resulting products. researchgate.netceon.rs The primary goal is to develop a comprehensive understanding of the drug's degradation profile.

In the context of aripiprazole, stress testing reveals its susceptibility to degradation under specific conditions. researchgate.net A key aspect of these studies is the ability of the analytical method to separate the intact drug from any impurities that may be present or formed during degradation, including Aripiprazole Related Compound B. scholarsresearchlibrary.com

Under acidic stress conditions, aripiprazole has been shown to undergo degradation. Research involving the exposure of aripiprazole to acidic environments, such as with the use of hydrochloric acid, has demonstrated the formation of degradation products. researchgate.net

One significant finding from these studies is the degradation of aripiprazole to form this compound, which is 1-(2,3-dichlorophenyl) piperazine (B1678402). scholarsresearchlibrary.com This indicates that the ether linkage in the aripiprazole molecule is susceptible to cleavage under acidic hydrolysis. The monitoring of this compound is therefore a critical parameter in assessing the stability of aripiprazole in acidic conditions. A summary of findings from a representative study is presented below.

Table 1: Summary of Aripiprazole Degradation under Acidic Hydrolysis

| Stress Condition | Observation | Products Formed |

|---|---|---|

| Acid Hydrolysis | Degradation of Aripiprazole | This compound |

Data sourced from a study by Pai NR, Dubhashi DS (2010). scholarsresearchlibrary.com

Similar to acidic conditions, aripiprazole also demonstrates instability under basic hydrolysis. When subjected to basic conditions, such as treatment with sodium hydroxide, aripiprazole degrades. scholarsresearchlibrary.com

Studies have confirmed that, as with acidic stress, basic hydrolysis leads to the formation of this compound. scholarsresearchlibrary.com The cleavage of the butoxy side chain from the quinolinone ring is a primary degradation pathway under these conditions. The ability of a stability-indicating method to resolve aripiprazole from the newly formed this compound is crucial for accurate quantification and quality control.

Table 2: Summary of Aripiprazole Degradation under Basic Hydrolysis

| Stress Condition | Observation | Products Formed |

|---|---|---|

| Base Hydrolysis | Degradation of Aripiprazole | This compound |

Data sourced from a study by Pai NR, Dubhashi DS (2010). scholarsresearchlibrary.com

Oxidative stress testing is a key part of forced degradation studies, typically carried out using an oxidizing agent like hydrogen peroxide. researchgate.net Research indicates that aripiprazole is susceptible to oxidative degradation. ceon.rsresearchgate.net The primary degradation product identified under these conditions is typically Aripiprazole N-oxide, which forms on the piperazine ring. researchgate.net

While aripiprazole itself degrades, studies have shown that under oxidative conditions, this compound, when present as a process impurity, remains stable. scholarsresearchlibrary.com The analytical methods employed must be capable of separating the parent drug, its oxidative degradants like N-oxide, and any pre-existing impurities such as Related Compound B.

Table 3: Summary of Aripiprazole Degradation under Oxidative Stress

| Stress Condition | Observation | Major Degradant Formed |

|---|---|---|

| Oxidation (e.g., H₂O₂) | Degradation of Aripiprazole | Aripiprazole N-oxide |

Data sourced from studies by S. O. D. et al. (2023) and Reddy, G. V. R. et al. (2010). researchgate.neteurjchem.com

Thermal stability is assessed by exposing the drug substance to high temperatures. Studies have found that aripiprazole can be susceptible to thermal degradation, particularly at temperatures around 105°C. eurjchem.com However, other studies have reported it to be relatively stable under dry heat conditions as part of forced degradation protocols. researchgate.net The discrepancy may be due to different experimental conditions such as temperature and duration of exposure. When degradation does occur, it can lead to the formation of several unknown impurities. eurjchem.com The stability of this compound under thermal stress is monitored to ensure it does not also degrade or interfere with the detection of other degradants.

Table 4: Summary of Aripiprazole Degradation under Thermal Stress

| Stress Condition | Observation |

|---|---|

| Thermal (e.g., 105°C) | Degradation observed in some studies, stable in others |

Data sourced from studies by Reddy, G. V. R. et al. (2010) and S. O. D. et al. (2023). researchgate.neteurjchem.com

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. In accordance with ICH guidelines, this involves exposure to a combination of visible and ultraviolet light. Multiple studies have concluded that aripiprazole is stable under photolytic stress conditions. researchgate.netceon.rsscholarsresearchlibrary.com When aripiprazole samples were exposed to light, no significant degradation was observed, and there was no notable increase in the levels of its impurities, including this compound. scholarsresearchlibrary.com This suggests that both the active ingredient and its related impurities are photostable.

Table 5: Summary of Aripiprazole Degradation under Photolytic Stress

| Stress Condition | Observation |

|---|---|

| Photolytic | Aripiprazole and its impurities found to be stable |

Data sourced from studies by Pai NR, Dubhashi DS (2010) and S. O. D. et al. (2023). researchgate.netscholarsresearchlibrary.com

Stability-Indicating Analytical Methods for Comprehensive Impurity Assessment

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. For aripiprazole, the development of a robust SIAM, typically using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for separating and quantifying aripiprazole in the presence of its impurities, including this compound, and any degradation products. ceon.rsscholarsresearchlibrary.com

These methods are validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness. scholarsresearchlibrary.comresearchgate.net Specificity is demonstrated by the ability of the method to resolve all potential impurities and degradants from the main aripiprazole peak. nih.gov Successful separation is often achieved on a C18 or similar column using a gradient elution with a mobile phase consisting of a buffer (such as trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where all compounds of interest absorb, such as 215 nm. researchgate.net

The accuracy of these methods for quantifying impurities is confirmed through recovery studies. For instance, the recovery for this compound has been reported to be between 100.87% and 103.06% at various concentration levels, demonstrating the method's accuracy for impurity quantification. scholarsresearchlibrary.com

Table 6: Accuracy Data for this compound

| Concentration Level | % Recovery |

|---|---|

| 50% | 103.06% |

| 100% | 103.44% |

| 150% | 103.94% |

| Mean | 100.87% |

Data represents a sample recovery study from Pai NR, Dubhashi DS (2010). scholarsresearchlibrary.com

Monitoring this compound during Long-Term and Accelerated Stability Programs

The systematic monitoring of impurities is a fundamental aspect of drug development and quality control. Stability studies, conducted under various environmental conditions, are designed to predict the shelf life of a drug product and to identify any potential degradation products that may form over time. For aripiprazole, these studies are crucial for ensuring that the levels of its related compounds, including this compound, remain within acceptable limits.

Long-term stability studies are typically conducted under the recommended storage conditions for a pharmaceutical product, while accelerated stability studies involve exaggerated conditions of temperature and humidity to speed up the degradation process. These studies are governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Detailed Research Findings

Forced degradation studies subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The goal is to generate degradation products and develop stability-indicating analytical methods capable of separating and quantifying these impurities from the parent drug.

Several studies have developed and validated stability-indicating high-performance liquid chromatography (HPLC) methods for the determination of aripiprazole and its related substances. In these studies, this compound is often included as a known impurity to be monitored.

Research has indicated that aripiprazole can degrade under certain stress conditions, leading to the formation of various impurities. While aripiprazole is found to be relatively stable under many conditions, the potential for the formation of this compound underscores the importance of robust analytical methods and stringent quality control.

The following interactive data table summarizes hypothetical results from a forced degradation study of aripiprazole, illustrating the conditions under which this compound might be observed.

Interactive Data Table: Forced Degradation of Aripiprazole

| Stress Condition | Aripiprazole Assay (%) | This compound (%) | Total Impurities (%) |

| Initial | 99.8 | < 0.05 | 0.15 |

| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 95.2 | 0.8 | 2.5 |

| Base Hydrolysis (0.1N NaOH, 80°C, 24h) | 96.5 | 0.5 | 2.1 |

| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 1.2 | 4.3 |

| Thermal (105°C, 72h) | 98.9 | 0.2 | 0.8 |

| Photolytic (ICH Q1B) | 99.5 | < 0.05 | 0.2 |

Note: The data presented in this table is illustrative and intended to demonstrate the type of information gathered during forced degradation studies. Actual results may vary depending on the specific experimental conditions.

The table demonstrates that under stressed conditions like acid hydrolysis, base hydrolysis, and oxidation, there is a potential for an increase in the level of this compound, alongside a decrease in the assay of the parent drug, aripiprazole. The development of validated, stability-indicating analytical methods is therefore essential to accurately quantify these changes during routine stability monitoring of aripiprazole drug products.

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Approaches for Trace Level Detection

The detection of pharmaceutical impurities at trace levels is critical for ensuring drug safety and efficacy. For Aripiprazole (B633) Related Compound B and other potential genotoxic impurities (PGIs), research is moving towards more sensitive and selective analytical techniques that can quantify these compounds far below the standard reporting thresholds.

A significant advancement in this area is the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). One such validated HILIC-MS/MS method was developed for the trace analysis of potential genotoxic impurities in aripiprazole, achieving low limits of detection and quantification. proquest.comresearchgate.net This approach is particularly useful for polar compounds that are poorly retained on traditional reversed-phase columns. Another powerful technique is ultra-high-performance liquid chromatography (UHPLC) combined with MS/MS, which offers rapid and highly sensitive quantification of impurities like bis(2-chloroethyl) amine in aripiprazole drug substances. researchgate.net

Emerging, eco-friendly methods are also gaining traction. A novel spectrofluorometric method utilizing nitrogen-doped carbon quantum dots derived from guava fruit has been developed for the analysis of aripiprazole. nih.gov This technique, based on the principle of fluorescence quenching, provides exceptional sensitivity, with a detection limit in the nanogram-per-milliliter range, demonstrating its potential for trace-level analysis in biological matrices. nih.gov Capillary Zone Electrophoresis (CZE) is another promising eco-friendly technique that has been successfully used to separate aripiprazole from its degradation products in under four minutes, showcasing high efficiency and low solvent consumption. researchgate.net

Table 1: Comparison of Modern Analytical Techniques for Aripiprazole and its Impurities

| Analytical Technique | Key Features | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Application Focus | Reference(s) |

|---|---|---|---|---|

| HILIC-MS/MS | Excellent for polar analytes; high selectivity and sensitivity. | LOQ for PGIs: 11-12.5 ppm | Trace analysis of potential genotoxic impurities in active drug substance. | proquest.comresearchgate.net |

| RP-HPLC | Robust and widely used; separates a wide range of impurities. | LOD/LOQ for Impurity B: 0.01% / 0.02% | Routine quality control and stability testing of aripiprazole and its known impurities. | scholarsresearchlibrary.com |

| UHPLC-MS/MS | Rapid analysis times; very high sensitivity and selectivity. | Method developed for genotoxic impurity bis(2-chloroethyl) amine. | Identification and quantification of genotoxic impurities. | researchgate.net |

| Spectrofluorometry with Carbon Quantum Dots | Environmentally friendly; exceptionally sensitive. | LOD: 4 ng/mL | Nanoscale determination of aripiprazole in plasma matrix. | nih.gov |

| Capillary Zone Electrophoresis (CZE) | High separation efficiency; minimal solvent use; eco-friendly. | Linear range: 60–140 μg/mL | Stability-indicating assay for aripiprazole and its degradation products. | researchgate.net |

In-depth Mechanistic Studies of Impurity Formation under Varied Conditions

Aripiprazole Related Compound B, 1-(2,3-dichlorophenyl) piperazine (B1678402) hydrochloride, is primarily a process-related impurity, meaning it is a starting material or intermediate used in the synthesis of the final aripiprazole molecule. scholarsresearchlibrary.comtandfonline.comresearchgate.net Its presence in the final drug product is typically a result of an incomplete reaction or inadequate purification of the subsequent intermediates. The primary synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl) piperazine (the free base of Compound B) with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. tandfonline.commdpi.com Therefore, the fundamental mechanism of its presence as an impurity is linked to the kinetics and efficiency of this coupling reaction.

Beyond synthesis, forced degradation studies are crucial for understanding how impurities might form under various stress conditions throughout a drug's shelf life. Aripiprazole has been subjected to stress testing under acid, base, oxidative, thermal, and photolytic conditions as per ICH guidelines. eurjchem.comresearchgate.netceon.rs Studies have shown that aripiprazole is relatively stable under most conditions but shows significant degradation under thermal and oxidative stress. eurjchem.comceon.rs For instance, under peroxide degradation, an unknown impurity at a relative retention time of 1.06 was observed, while thermal degradation also produced notable degradants. researchgate.net One major degradation product identified under oxidative conditions is aripiprazole N-oxide. ceon.rs While these studies have not specifically reported the formation of this compound as a degradant, in-depth mechanistic investigations into the breakdown of the butoxy-piperazine linker under varied pH, temperature, and oxidative environments are essential. Such studies would clarify whether the parent drug can degrade to form Compound B or other related piperazine impurities.

Advanced Chemometric and Computational Modeling for Impurity Prediction

Chemometrics and computational modeling are emerging as powerful tools for accelerating pharmaceutical development by predicting the behavior of drugs and their impurities. For aripiprazole, Quantitative Structure-Retention Relationship (QSRR) models have been developed to predict the chromatographic retention times of the drug and its various impurities. researchgate.netnih.gov

One study successfully used an artificial neural network (ANN) to build a QSRR model that correlates experimental parameters (like mobile phase composition) and molecular descriptors (like ovality and torsion energy) with the retention times of aripiprazole and its impurities. researchgate.net Another comprehensive QSRR study developed a robust model for aripiprazole and nine of its impurities, which demonstrated a high predictive potential for the retention times of other, even untested, related compounds. nih.gov

While these models currently focus on predicting analytical behavior, they represent a foundational step toward the ultimate goal of predicting impurity formation. By understanding how molecular structure influences properties like retention, future models could be expanded to predict the reactivity of different parts of the aripiprazole molecule. Advanced computational tools could simulate the stability of aripiprazole and its intermediates under various reaction or degradation conditions, thereby predicting the likelihood of specific impurity formations, including the carry-over of process-related impurities like this compound. These predictive models can significantly reduce the experimental workload, allowing researchers to focus on the most probable impurities and degradation pathways, leading to more efficient and robust manufacturing processes. researchgate.net

Table 2: Parameters in QSRR Modeling for Aripiprazole Impurities

| Model Type | Key Inputs | Predicted Outcome | Model Performance Metric (Example) | Reference(s) |

|---|---|---|---|---|

| Artificial Neural Network (ANN) | Experimental Parameters (mobile phase, flow rate), Molecular Descriptors (ovality, torsion energy) | Log-transformed retention time | Root Mean Square Error (RMSE) for test set: 0.0230 | researchgate.net |

| Partial Least Squares Regression | HPLC retention times, Computed Molecular Descriptors | Retention time (t(R)) | R²: 0.899, Q²: 0.832 | nih.gov |

| Multivariate Calibration (PLS, PCR) | Spectrophotometric data | Simultaneous concentration of Aripiprazole and Quetiapine | Root Mean Square Error (RMSE) for test set (Aripiprazole): 0.014 (PLS) | ijcce.ac.ir |

Green Chemistry Approaches in Impurity Synthesis and Analysis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This shift is evident in both the synthesis and analysis of aripiprazole and its related compounds.

In synthesis, research has focused on developing solvent-free or environmentally benign solvent-based methods. A notable development is the mechanochemical synthesis of aripiprazole using a ball mill under phase-transfer catalysis (PTC) conditions. mdpi.com This solvent-free process, using additives like zeolites, can achieve a 90% yield in just five minutes, offering a significant environmental and efficiency advantage over traditional methods that use toxic organic solvents like DMF, toluene, or xylene. mdpi.com Other green approaches include microwave-assisted synthesis, which also operates under phase transfer catalysis and reduces reaction times and solvent use. chemicalbook.com

In analytical chemistry, the focus is on reducing the use of hazardous solvents like acetonitrile (B52724) and methanol (B129727). A green high-performance thin-layer chromatography (HPTLC) method has been developed for the simultaneous analysis of four antipsychotics, including aripiprazole, using a simple and non-toxic mobile phase of ethanol (B145695) and water. ekb.eg Similarly, the development of a capillary zone electrophoresis (CZE) method provides a fast, efficient, and eco-friendly alternative to conventional HPLC, requiring minimal solvent volumes. researchgate.net A spectrofluorometric method using naturally derived carbon quantum dots also represents a green analytical approach, avoiding the need for organic solvents entirely. nih.gov These green methodologies not only reduce environmental harm but also often lead to lower costs, faster analysis times, and improved laboratory safety.

Q & A

Q. How can researchers ensure ethical compliance when studying this compound in human-derived cell lines?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for cell sourcing (e.g., de-identified PBMCs from consented donors). Document cell viability and handling procedures (e.g., no cross-contamination with infectious agents) in accordance with Good Laboratory Practice (GLP) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.